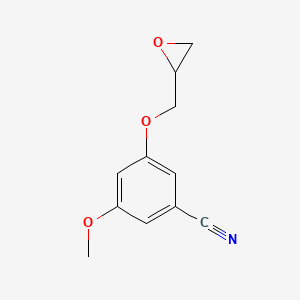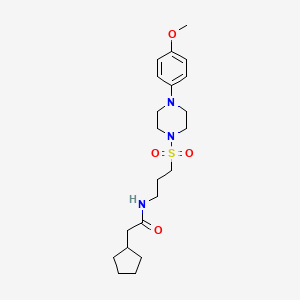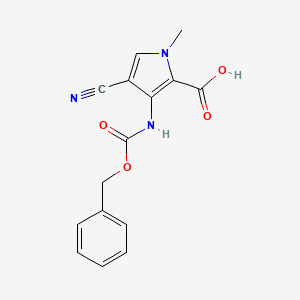
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile is a fascinating chemical compound with diverse applications in scientific research. It has been used in the synthesis of new organic pigments which were evaluated as the active medium of the solid-state dye laser .
Molecular Structure Analysis
The molecular structure of this compound is complex. The exact molecular formula and weight may vary depending on the specific isomer or derivative of the compound. For example, one related compound, 3-Methoxy-2-(oxiran-2-ylmethoxy)benzonitrile, has a molecular formula of C11H11NO3 and a molecular weight of 205.21 .Chemical Reactions Analysis
3-Methoxybenzonitrile, a related compound, undergoes dealkylation on treatment with SiCl4/LiI and BF3 . The specific reactions that this compound undergoes would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can vary. For instance, a related compound, 5-[(oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole, is a liquid at room temperature and has a density of approximately 1.3 g/mL .Scientific Research Applications
Intramolecular Reactions and Carbenes
Intramolecular reactions involving dialkoxycarbenes, as explored in the study by Dawid and Warkentin (2003), offer insights into the behavior and potential applications of compounds similar to 3-Methoxy-5-(oxiran-2-ylmethoxy)benzonitrile. Their research demonstrates the generation of carbonyl ylides from oxadiazolines, leading to the formation of diastereomeric dialkoxyoxiranes. This showcases the compound's potential in synthesizing complex molecular structures, indicating its relevance in organic synthesis and chemical research (Dawid & Warkentin, 2003).
Corrosion Inhibition
The study on aromatic epoxy monomers by Dagdag et al. (2019) highlights the application of epoxy compounds like this compound in corrosion inhibition. Their work focuses on the effectiveness of these monomers in preventing carbon steel corrosion in acidic solutions, providing a foundation for using such compounds in materials science and engineering to enhance the durability and lifespan of metals (Dagdag et al., 2019).
Polymer Chemistry
Merlani et al. (2015) delve into the ring-opening polymerization of oxiranes, leading to polymers with unique carbonyl-aromatic π-stacked structures. This research suggests that compounds like this compound could play a role in creating new polymeric materials with specific electronic or optical properties, relevant for materials science and polymer chemistry (Merlani et al., 2015).
Synthesis and Chemical Reactions
The work by Afza, Malik, and Voelter (1983) on the regioselective synthesis of 3-chloro-3-deoxy sugars via oxirane cleavage with palladium compounds illustrates the synthetic utility of oxiranes like this compound in preparing biologically relevant molecules. This could be particularly useful in pharmaceutical research and development, showcasing the compound's potential in synthesizing complex organic molecules (Afza et al., 1983).
Electrolytes in Dye-Sensitized Solar Cells
Latini et al. (2014) demonstrate the application of benzonitrile-based electrolytes in dye-sensitized solar cells (DSSCs), suggesting that derivatives of benzonitrile, potentially including this compound, could enhance the stability and efficiency of DSSCs. This research highlights the compound's relevance in renewable energy technologies and materials science, offering pathways to more durable and efficient solar cells (Latini et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-5-(oxiran-2-ylmethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-13-9-2-8(5-12)3-10(4-9)14-6-11-7-15-11/h2-4,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJAALQOCKUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752577.png)
![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)


![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)




![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2752598.png)
